molecular formula C13H13ClO3 B13105455 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13105455
M. Wt: 252.69 g/mol
InChI Key: HODGZOGMCHHXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or boron compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexanecarboxylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid
  • 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
  • 1-(4-Methylphenyl)-3-oxocyclohexanecarboxylic acid

Uniqueness

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13ClO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17)

InChI Key

HODGZOGMCHHXHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.